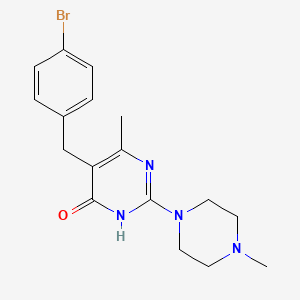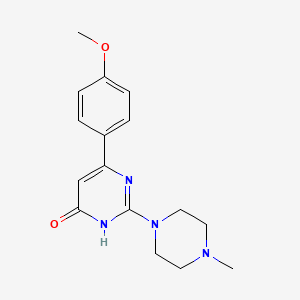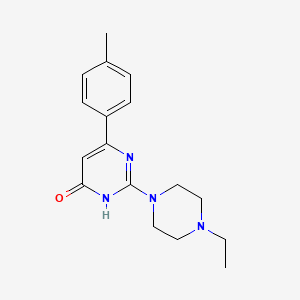![molecular formula C16H21N3O B3730826 2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone
Vue d'ensemble
Description
2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQX and has been extensively studied for its effects on the central nervous system.
Mécanisme D'action
DMQX acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor at a site that is distinct from the glutamate binding site. This results in the inhibition of the NMDA receptor and the prevention of calcium influx into the neuron. The inhibition of the NMDA receptor by DMQX leads to a decrease in synaptic plasticity and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
DMQX has been shown to have significant effects on the central nervous system. It has been demonstrated to reduce seizure activity in animal models of epilepsy. DMQX has also been shown to have neuroprotective effects in models of ischemic brain injury. Additionally, DMQX has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. DMQX is also highly pure, which makes it ideal for use in experiments that require precise measurements. However, DMQX has some limitations. It is not water-soluble, which can make it difficult to administer in some experiments. Additionally, DMQX has a short half-life, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for DMQX research. One area of interest is the potential use of DMQX in the treatment of neurological disorders, including epilepsy and Alzheimer's disease. Another area of interest is the development of new compounds that are based on the structure of DMQX. These compounds could have improved pharmacological properties and could be useful for the treatment of a variety of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DMQX and its effects on the central nervous system.
Applications De Recherche Scientifique
DMQX has been extensively studied for its applications in neuroscience research. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. DMQX has been used to study the role of NMDA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-7-12(2)9-19(8-11)10-15-17-14-6-4-3-5-13(14)16(20)18-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPBRXCXLSEVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=CC=CC=C3C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]quinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3730747.png)

![methyl {4-[1-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3730766.png)
![5-butyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3730773.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)




![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730831.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730845.png)